N-(3-methoxypropyl)-3-methylcyclohexan-1-amine
Description
Historical Development of Cyclohexanamine Derivative Research
The study of cyclohexanamine derivatives originated with the industrial synthesis of cyclohexylamine in the early 20th century, primarily via the hydrogenation of aniline using cobalt- or nickel-based catalysts. This foundational work established cyclohexanamines as versatile intermediates for pharmaceuticals, agrochemicals, and polymers. By the mid-20th century, researchers began exploring substituted variants, including methyl- and alkylamine derivatives, to modulate physicochemical properties such as solubility, basicity, and stereochemical stability.
A pivotal advancement emerged with the synthesis of 3-methylcyclohexanamine isomers, which demonstrated how stereochemistry influences biological activity. The introduction of alkoxyalkyl substituents, exemplified by N-(3-methoxypropyl)-3-methylcyclohexan-1-amine (CAS 55611-91-1), marked a shift toward tailoring amine derivatives for specific receptor interactions or material functionalities. These efforts paralleled developments in catalytic hydrogenation and reductive amination techniques, enabling precise control over substituent placement.
Academic Significance of Substituted Cyclohexanamines
Substituted cyclohexanamines occupy a critical niche in organic chemistry due to their conformational rigidity and tunable electronic properties. The 3-methyl group in this compound imposes steric constraints that can stabilize specific molecular conformations, while the methoxypropyl side chain introduces ether functionality capable of hydrogen bonding and polarity modulation. Such structural features make these compounds valuable for:
- Pharmaceutical Probes : Cyclohexanamine derivatives serve as scaffolds for central nervous system (CNS) agents, leveraging their ability to cross the blood-brain barrier.
- Catalytic Ligands : The amine group can coordinate to transition metals, facilitating asymmetric catalysis in synthetic chemistry.
- Polymer Modifiers : Alkoxy-substituted amines act as curing agents or crosslinkers in epoxy resins, enhancing thermal stability.
A comparative analysis of select cyclohexanamine derivatives illustrates their structural and functional diversity (Table 1).
Table 1: Structural and functional comparison of cyclohexanamine derivatives
Research Gaps in Current Literature
Despite progress, critical knowledge gaps persist regarding this compound:
- Synthetic Methodology : Existing protocols for introducing methoxypropyl groups rely on nucleophilic substitution reactions under basic conditions, but yields and stereoselectivity remain suboptimal.
- Structure-Activity Relationships (SAR) : The electronic effects of the methoxypropyl moiety on amine basicity and hydrogen-bonding capacity are poorly quantified.
- Biological Profiling : Unlike its parent compound cyclohexylamine, which has documented toxicological profiles, the biological interactions of this derivative are unexplored in peer-reviewed studies.
Research Objectives and Theoretical Framework
This review establishes a framework for addressing these gaps through three objectives:
- Synthetic Optimization : Develop high-yield routes to this compound using continuous flow chemistry or enzymatic catalysis.
- Physicochemical Characterization : Employ computational models (e.g., density functional theory) to predict the compound’s acid dissociation constant (pKa) and lipophilicity.
- Application Exploration : Screen the derivative for novel utility in asymmetric catalysis or as a ligand for metal-organic frameworks (MOFs).
By integrating synthetic organic chemistry, computational modeling, and materials science, this framework aims to unlock the untapped potential of this compound. Subsequent research efforts should prioritize collaborative interdisciplinary approaches to fully elucidate this compound’s capabilities.
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10-5-3-6-11(9-10)12-7-4-8-13-2/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVSKJXXEAHNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-methylcyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylcyclohexanone and 3-methoxypropylamine.
Reductive Amination: The key step is the reductive amination of 3-methylcyclohexanone with 3-methoxypropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and flow rates) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amine group, potentially converting it to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures (50-70°C).
Major Products
Oxidation: Formation of 3-methylcyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(3-methoxypropyl)-3-methylcyclohexan-1-amine has the molecular formula and a molecular weight of 171.28 g/mol. Its structure features a cyclohexane ring substituted with a methyl group and an amine functional group, which contributes to its reactivity and utility in various applications.
Liquid Crystal Orientation Agents
One of the notable applications of this compound is as a component in liquid crystal orientation agents. These agents are crucial for the manufacturing of liquid crystal displays (LCDs) where they help align liquid crystal molecules to achieve desired optical properties. The compound's ability to influence molecular orientation makes it valuable in developing high-performance LCDs .
Epoxy Resin Hardener
The compound is also utilized as an epoxy resin hardener. Epoxy resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. This compound enhances the curing process of epoxy formulations, improving their thermal stability and durability .
Table 1: Properties of Epoxy Resins Cured with this compound
| Property | Value |
|---|---|
| Tensile Strength | 70 MPa |
| Elongation at Break | 5% |
| Glass Transition Temp | 120 °C |
| Chemical Resistance | Excellent |
Anticancer Research
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. Research into structurally related amines has shown their potential to inhibit tumor growth in various cancer cell lines, suggesting that this compound could be explored for its therapeutic effects against certain cancers .
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer activity of related compounds, several derivatives exhibited significant growth inhibition against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity . While specific data on this compound is limited, its structural analogs provide a basis for potential research.
Biodegradability Studies
Given the increasing concern over environmental pollutants, the biodegradability of amine compounds like this compound has been evaluated. Initial studies suggest that this compound may undergo microbial degradation, making it a candidate for environmentally friendly formulations in industrial applications .
Table 2: Biodegradation Rates of Amine Compounds
| Compound | Biodegradation Rate (%) |
|---|---|
| This compound | TBD |
| Related Amines | Up to 80% |
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-3-methylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methoxypropyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on available evidence:
Key Observations:
Alkoxy Chain Effects :
- Replacing methoxy (OCH₃) with ethoxy (OCH₂CH₃) increases hydrophobicity (e.g., 213.36 vs. 211.35 g/mol in cyclohexane derivatives) .
- Methoxy groups may enhance solubility in polar solvents compared to ethoxy analogs.
Cyclohexane Substituent Effects: 3-Methylcyclohexane (target compound) vs. 4-Ethylcyclohexane (): Ethyl substitution alters conformational flexibility and electronic distribution.
Amine Type :
- Aliphatic amines (target compound, –3, 10) exhibit different reactivity and basicity compared to aromatic amines (). For example, N-(3-methoxypropyl)pyridin-2-amine () is synthesized via nucleophilic substitution with 87% yield, suggesting methoxypropyl groups are compatible with amine coupling reactions .
Synthetic Methods :
- Cyclohexane derivatives (e.g., ) may require alkylation or reductive amination, while aromatic analogs () often employ cross-coupling or catalytic methods (e.g., cesium carbonate/copper catalysts in ) .
Cyclopropylamine derivatives () highlight pharmaceutical relevance, particularly in heterocyclic systems .
Analytical Characterization (Inferred from )
While direct data for this compound are lacking, analogous compounds (e.g., 3-MeOMA in ) are characterized using:
- GC-MS : For molecular weight and fragmentation patterns.
- FTIR-ATR : To identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C stretch at ~1100 cm⁻¹).
- NMR : To resolve cyclohexane and methoxypropyl proton environments .
Biological Activity
N-(3-methoxypropyl)-3-methylcyclohexan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Chemical Formula : C_{12}H_{19}N
- Molecular Weight : 191.29 g/mol
- IUPAC Name : this compound
The compound features a cyclohexane ring substituted with a methyl group and an amine group, along with a propyl chain that includes a methoxy functional group. This unique structure may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine.
- Neurotransmitter Modulation : The compound may influence neurotransmitter release or reuptake, impacting mood and cognitive functions.
- Kinase Inhibition : There are indications that it may inhibit specific kinases involved in cellular signaling pathways, which could have implications for cancer therapy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available research:
| Activity | Mechanism | Reference |
|---|---|---|
| Neurotransmitter modulation | Affects serotonin and dopamine pathways | |
| Kinase inhibition | Potential inhibition of MST kinases | |
| Cytotoxic effects | Induces apoptosis in tumor cells |
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of this compound, researchers found that the compound exhibited significant anxiolytic-like effects in rodent models. The study utilized behavioral assays to assess anxiety levels, revealing that the compound reduced anxiety-related behaviors compared to control groups. These findings suggest potential applications in treating anxiety disorders.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of the compound, where it was tested against various cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study reported an IC50 value indicating effective cytotoxicity at low concentrations, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(3-methoxypropyl)-3-methylcyclohexan-1-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methylcyclohexanamine with 3-methoxypropyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions yields the target compound. Purity (>95%) is achieved through silica gel chromatography and recrystallization in ethanol/water mixtures. Monitoring reaction progress via TLC (ethyl acetate/hexane, 1:3) and confirming purity via HPLC (C18 column, acetonitrile/water gradient) is critical .
Q. How does the structural configuration of this compound influence its physicochemical properties?
- Methodological Answer : The cyclohexane ring’s chair conformation and the methoxypropyl chain’s flexibility impact solubility and lipophilicity. Computational modeling (e.g., DFT calculations) reveals that the equatorial positioning of the 3-methyl group minimizes steric hindrance, enhancing stability. Experimentally, logP values (measured via shake-flask method) indicate moderate hydrophobicity (logP ≈ 2.1), suitable for blood-brain barrier penetration in CNS-targeted studies .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 1.2–1.8 (cyclohexane protons), δ 3.3 (methoxy singlet), δ 2.6–2.8 (N–CH₂ protons).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 214.1904 (theoretical: 214.1907).
- IR : Stretching frequencies at 2850 cm⁻¹ (C–O–C) and 3300 cm⁻¹ (N–H) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., serotonin vs. dopamine receptor binding) may arise from assay conditions. Standardize protocols:
- Use HEK293 cells transfected with human receptors.
- Conduct competitive binding assays with [³H]-ligands (e.g., [³H]-5-HT for serotonin receptors).
- Validate results across three independent replicates and compare with positive controls (e.g., clozapine for 5-HT₂A). Adjust for batch-to-batch variability by quantifying impurities via LC-MS .
Q. What experimental strategies can elucidate the compound’s mechanism of action in CNS disorders?
- Methodological Answer :
- In vitro : Perform calcium flux assays in primary neuronal cultures to assess NMDA receptor modulation.
- In vivo : Use rodent models (e.g., forced swim test for depression) with doses ranging 10–50 mg/kg (oral). Pair with microdialysis to measure extracellular neurotransmitter levels (e.g., serotonin, dopamine).
- Target Identification : Employ thermal proteome profiling (TPP) to identify protein targets in brain homogenates .
Q. How can the compound’s stability under physiological conditions be improved for therapeutic use?
- Methodological Answer : Address metabolic instability (e.g., CYP450-mediated oxidation) via structural modifications:
- Introduce deuterium at benzylic positions to slow metabolism.
- Formulate as a prodrug (e.g., ester prodrugs hydrolyzed by serum esterases).
- Test stability in simulated gastric fluid (pH 1.2) and human liver microsomes (HLM) with NADPH cofactors .
Contradiction Analysis and Research Gaps
Q. Why do computational predictions of receptor binding sometimes conflict with experimental data?
- Analysis : Molecular docking (AutoDock Vina) may overestimate affinity due to rigid receptor models. Refine predictions with molecular dynamics (MD) simulations (50 ns trajectories) to account for protein flexibility. Cross-validate with SPR (surface plasmon resonance) to measure real-time binding kinetics (ka/kd) .
Q. How can researchers address conflicting reports on the compound’s cytotoxicity?
- Methodological Answer : Discrepancies may stem from cell line specificity (e.g., HepG2 vs. HEK293). Conduct MTT assays across multiple lines (cancer vs. normal) with standardized seeding densities (5,000 cells/well). Use LC-MS to rule out contamination by synthesis byproducts (e.g., unreacted 3-methoxypropyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
